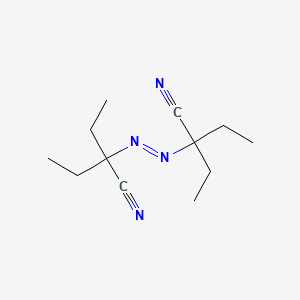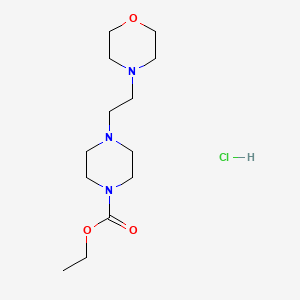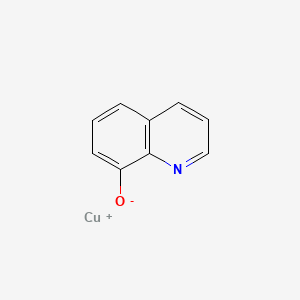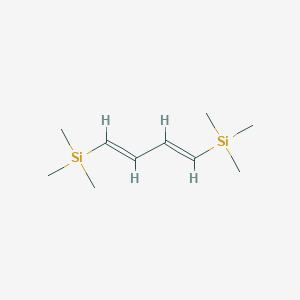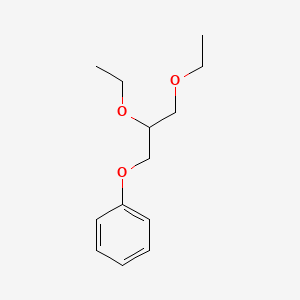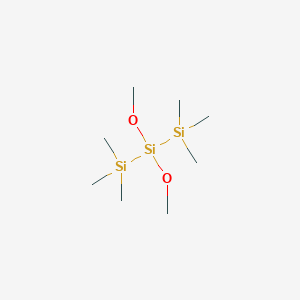
2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane: is an organosilicon compound with the molecular formula C8H24O2Si3 . It is characterized by the presence of three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two methyl groups and one methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane typically involves the reaction of hexamethyldisilane with methanol in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with by-products such as hydrogen gas .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, thereby increasing the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to methyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hexamethyltrisilane.
Substitution: Various substituted trisilane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block for the preparation of siloxanes and silanes, which are important in materials science and polymer chemistry .
Biology and Medicine: In biological research, this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its unique structure allows for the encapsulation and controlled release of therapeutic agents .
Industry: Industrially, this compound is utilized in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their excellent thermal stability and resistance to environmental degradation .
Wirkmechanismus
The mechanism by which 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of siloxane bonds, which are crucial for the stability and functionality of silicone-based materials. The compound’s molecular targets include various enzymes and proteins that facilitate these reactions, thereby influencing the overall properties of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethoxypropane: Another organosilicon compound with similar reactivity but different structural properties.
Hexamethyldisilane: A simpler analog with only two silicon atoms, used in similar applications but with different reactivity profiles.
Uniqueness: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane is unique due to its three silicon atoms connected by oxygen atoms, which imparts distinct chemical and physical properties. This structure allows for greater flexibility in chemical modifications and applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
24720-61-4 |
|---|---|
Molekularformel |
C8H24O2Si3 |
Molekulargewicht |
236.53 g/mol |
IUPAC-Name |
dimethoxy-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C8H24O2Si3/c1-9-13(10-2,11(3,4)5)12(6,7)8/h1-8H3 |
InChI-Schlüssel |
NNYHJGIMRQLODF-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](OC)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


